5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole
CAS No.: 1250158-52-1
Cat. No.: VC3397295
Molecular Formula: C6H9ClN2O2
Molecular Weight: 176.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250158-52-1 |
|---|---|
| Molecular Formula | C6H9ClN2O2 |
| Molecular Weight | 176.6 g/mol |
| IUPAC Name | 5-(1-chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C6H9ClN2O2/c1-4(7)6-8-5(3-10-2)9-11-6/h4H,3H2,1-2H3 |
| Standard InChI Key | OOAXLXAOLGBDMM-UHFFFAOYSA-N |
| SMILES | CC(C1=NC(=NO1)COC)Cl |
| Canonical SMILES | CC(C1=NC(=NO1)COC)Cl |
Introduction
5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole is a chemical compound with the CAS number 1250158-52-1. It belongs to the oxadiazole class of compounds, which are known for their diverse biological activities and applications in pharmaceuticals and organic synthesis. This compound specifically features a 1,2,4-oxadiazole ring, which is less commonly studied compared to the 1,3,4-oxadiazole series but still holds significant interest due to its potential biological properties.
Synthesis and Preparation
The synthesis of 5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors to form the oxadiazole ring. While specific synthesis details for this compound are not widely documented, general methods for forming 1,2,4-oxadiazoles involve condensation reactions between nitrile oxides and aldehydes or ketones, followed by cyclization.
Synthesis Overview:
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Starting Materials: Nitrile oxides and aldehydes or ketones.
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Reaction Conditions: Typically involves heating in the presence of a catalyst.
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Product Isolation: Purification methods such as chromatography are used to isolate the final product.
Potential Applications:
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Pharmaceuticals: Oxadiazoles are explored for their therapeutic potential, including as inhibitors of enzymes or as antimicrobial agents.
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Organic Synthesis: They serve as versatile intermediates in the synthesis of more complex molecules.
Research Findings and Future Directions
Given the limited specific research on 5-(1-Chloroethyl)-3-(methoxymethyl)-1,2,4-oxadiazole, future studies could focus on its synthesis optimization, biological screening, and potential applications in drug discovery. The compound's unique structure suggests it could be a valuable intermediate in organic synthesis or a candidate for biological activity testing.
Future Research Directions:
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Biological Activity Screening: Investigate its antimicrobial, antioxidant, or anticancer properties.
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Synthesis Optimization: Develop more efficient synthesis methods to improve yield and purity.
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Derivative Synthesis: Explore the synthesis of related compounds with modified functional groups to enhance biological activity.
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